2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 670272-81-8
VCID: VC21495510
InChI: InChI=1S/C28H23N5O2S2/c1-28(2)13-20-24(21(34)14-28)23(17-9-5-3-6-10-17)19(15-29)26(30-20)36-16-22(35)31-27-32-25(37-33-27)18-11-7-4-8-12-18/h3-12H,13-14,16H2,1-2H3,(H,31,33,35)
SMILES: CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C
Molecular Formula: C28H23N5O2S2
Molecular Weight: 525.6g/mol

2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

CAS No.: 670272-81-8

Cat. No.: VC21495510

Molecular Formula: C28H23N5O2S2

Molecular Weight: 525.6g/mol

* For research use only. Not for human or veterinary use.

2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide - 670272-81-8

Specification

CAS No. 670272-81-8
Molecular Formula C28H23N5O2S2
Molecular Weight 525.6g/mol
IUPAC Name 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Standard InChI InChI=1S/C28H23N5O2S2/c1-28(2)13-20-24(21(34)14-28)23(17-9-5-3-6-10-17)19(15-29)26(30-20)36-16-22(35)31-27-32-25(37-33-27)18-11-7-4-8-12-18/h3-12H,13-14,16H2,1-2H3,(H,31,33,35)
Standard InChI Key HIGIINBNGRKWIP-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C
Canonical SMILES CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C

Introduction

The compound 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide represents a complex heterocyclic molecule. It combines quinoline and thiadiazole frameworks with functional groups such as cyano (-CN), sulfanyl (-S), and acetamide (-CONH). These features suggest potential applications in medicinal chemistry due to the bioactivity often associated with such structures.

Structural Features:

  • Quinoline Core: The quinoline ring system is a bicyclic aromatic compound known for its antimicrobial and anticancer properties.

  • Thiadiazole Unit: The 1,2,4-thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, often associated with anti-inflammatory and antimicrobial activities.

  • Functional Groups:

    • The cyano group (-CN) enhances electron-withdrawing properties.

    • The sulfanyl linkage (-S-) connects the quinoline and thiadiazole moieties.

    • The acetamide group (-CONH-) contributes to hydrogen bonding potential.

General Approach:

The synthesis of this compound likely involves multi-step reactions starting from commercially available precursors. Below is a hypothetical synthetic route:

  • Formation of Quinoline Derivative:

    • A Friedländer synthesis can be employed to construct the quinoline core using an aldehyde and a ketone with an amine group.

    • Functionalization at the 2-position introduces the cyano group via nucleophilic substitution.

  • Thiadiazole Synthesis:

    • The thiadiazole ring can be synthesized by cyclization of hydrazine derivatives with carbon disulfide or similar reagents.

  • Coupling Reaction:

    • The quinoline derivative is coupled with the thiadiazole unit through a sulfanyl linkage using reagents like thiourea or sulfur chloride.

  • Acetamide Functionalization:

    • Acetylation of the amine group on the thiadiazole ring completes the synthesis.

Expected Characterization Techniques:

To confirm the structure after synthesis:

  • NMR Spectroscopy (¹H and ¹³C): For proton and carbon environments.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared (IR) Spectroscopy: For functional group identification.

  • X-ray Crystallography: For structural confirmation.

Medicinal Chemistry

The structural components of this compound suggest several pharmacological applications:

  • Antimicrobial Activity: Both quinoline and thiadiazole derivatives have shown efficacy against bacterial and fungal pathogens.

  • Anti-inflammatory Potential: Molecular docking studies could reveal interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Properties: The cyano and acetamide groups could facilitate interactions with DNA or proteins involved in cell proliferation.

Drug Development

This compound could serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.

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